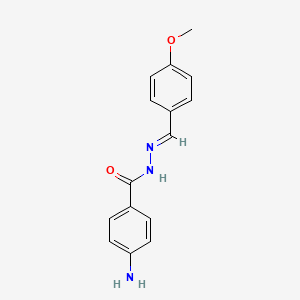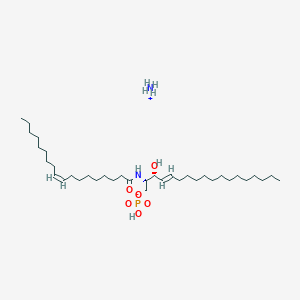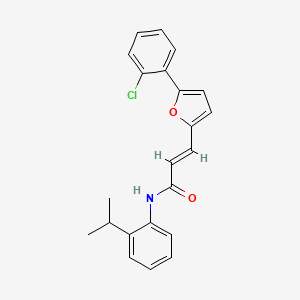
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine is a phospholipid compound that plays a significant role in various biological processes. It is a type of phosphatidylcholine, which is a major component of cell membranes. This compound is known for its involvement in lipid metabolism and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with heptadecanoic acid and 9Z-tetradecenoic acid, followed by the phosphorylation of the resulting diacylglycerol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate the desired product.
化学反应分析
Types of Reactions
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain can be oxidized to form hydroperoxides.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Phosphorylation reagents like phosphorus oxychloride or phosphoric acid are used.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various phospholipid derivatives with different functional groups.
科学研究应用
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a standard for lipid quantification by liquid chromatography mass spectrometry (LC-MS).
Biology: Plays a role in the study of cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomal products and other lipid-based formulations.
作用机制
The mechanism of action of 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and enzymes, modulating their activity and affecting cellular processes such as inflammation and apoptosis.
相似化合物的比较
Similar Compounds
- 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1′-rac-glycerol)
- 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1′-myo-inositol)
Uniqueness
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role in modulating membrane properties and signaling pathways. Compared to similar compounds, it has distinct effects on cellular processes and is used in specialized applications in research and industry.
属性
分子式 |
C39H76NO8P |
|---|---|
分子量 |
718.0 g/mol |
IUPAC 名称 |
[(2R)-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-6-8-10-12-14-16-18-19-20-22-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3,4)5)48-39(42)32-30-28-26-24-21-17-15-13-11-9-7-2/h13,15,37H,6-12,14,16-36H2,1-5H3/b15-13-/t37-/m1/s1 |
InChI 键 |
PLMJQEBGYPYWCL-IEHWZJNJSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


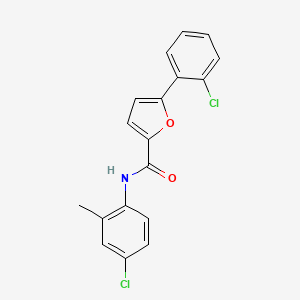


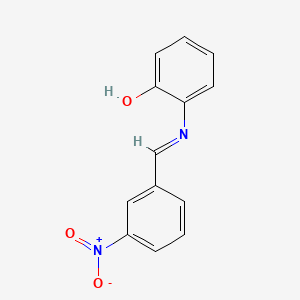
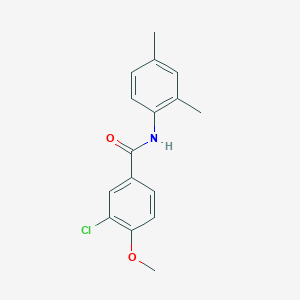
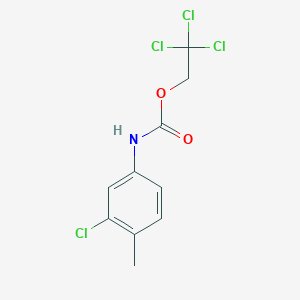
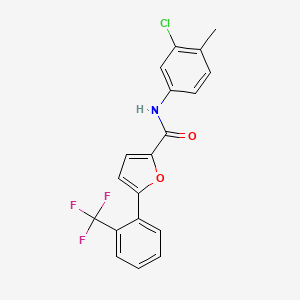
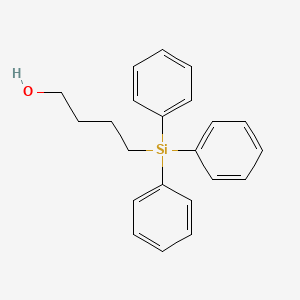
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
